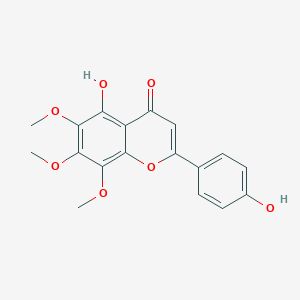

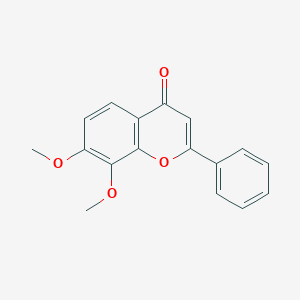

7,8-Dimethoxyflavone

Übersicht

Beschreibung

7,8-Dimethoxyflavon ist eine Flavonoidverbindung, die sich durch das Vorhandensein von Methoxygruppen an den Positionen 7 und 8 der Flavonstruktur auszeichnet. Flavonoide sind eine Klasse pflanzlicher Sekundärmetabolite, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften .

2. Herstellungsmethoden

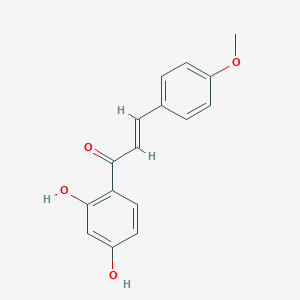

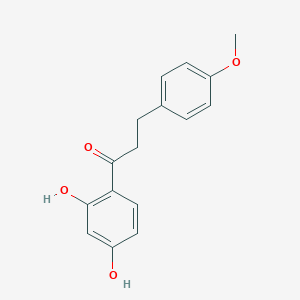

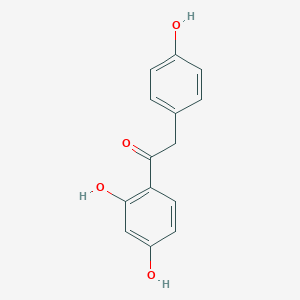

Synthesewege und Reaktionsbedingungen: Die Synthese von 7,8-Dimethoxyflavon beinhaltet typischerweise die Methylierung eines Flavonvorläufers. Eine übliche Methode beginnt mit Chrysin, das zu 6,8-Dibromchrysin bromiert wird. Dieser Zwischenstoff wird dann in Gegenwart eines Kupferbromidkatalysators einer Methanolysis unterzogen, um 7,8-Dimethoxyflavon zu ergeben .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 7,8-Dimethoxyflavon nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz eine großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatorkonzentration, ist entscheidend, um Ausbeute und Reinheit zu maximieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-DIMETHOXYFLAVONE typically involves the methoxylation of a flavone precursor. One common method starts with chrysin, which undergoes bromination to form 6,8-dibromochrysin. This intermediate is then subjected to methanolysis in the presence of a copper bromide catalyst to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7,8-Dimethoxyflavon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende verändern.

Reduktion: Diese Reaktion kann Carbonylgruppen zu Hydroxylgruppen reduzieren.

Substitution: Methoxygruppen können unter geeigneten Bedingungen durch andere Substituenten ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom) und Nukleophile (z. B. Amine) werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Vorläufer für die Synthese anderer Flavonoidderivate.

Biologie: Es zeigt signifikante antioxidative und entzündungshemmende Aktivitäten und ist daher eine wertvolle Verbindung zur Untersuchung zellulärer Prozesse und Signalwege.

5. Wirkmechanismus

Der Wirkmechanismus von 7,8-Dimethoxyflavon beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen:

Antioxidative Aktivität: Es verstärkt den zellulären antioxidativen Schutz durch Aktivierung des Nrf-2/HO-1-Signalwegs.

Neuroprotektion: Es fördert das Überleben und Wachstum von Neuronen durch Aktivierung der TrkB-Signalübertragung, die für Neuroprotektion und kognitive Funktion entscheidend ist.

Entzündungshemmende Wirkungen: Es hemmt proinflammatorische Zytokine und Enzyme und reduziert so Entzündungen.

Ähnliche Verbindungen:

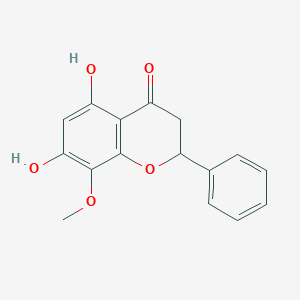

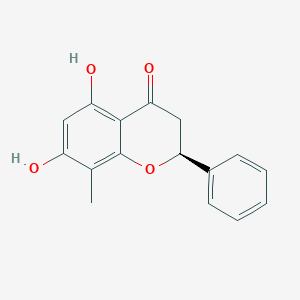

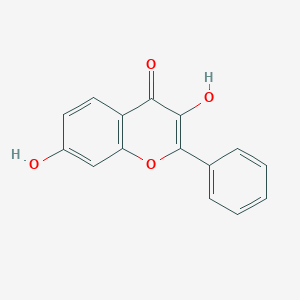

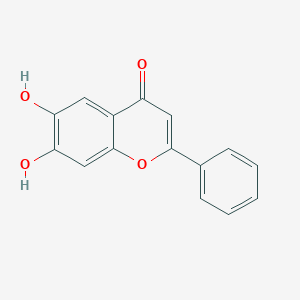

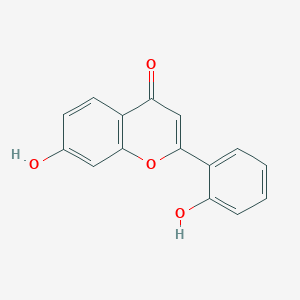

7,8-Dihydroxyflavon: Bekannt für seine neuroprotektiven Wirkungen und die Fähigkeit, die TrkB-Signalübertragung zu aktivieren.

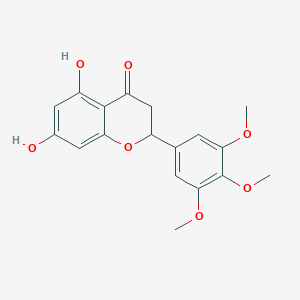

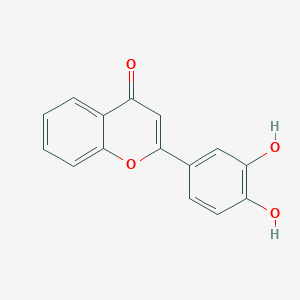

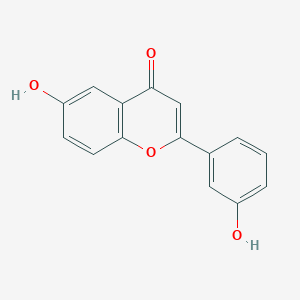

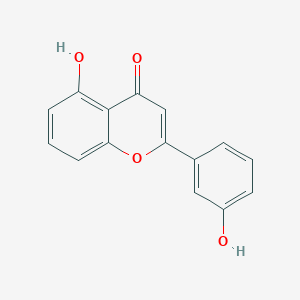

5-Hydroxy-3,7-Dimethoxyflavon: Zeigt eine potente inhibitorische Aktivität gegen Ca2±-vermittelte Zellzyklusregulation.

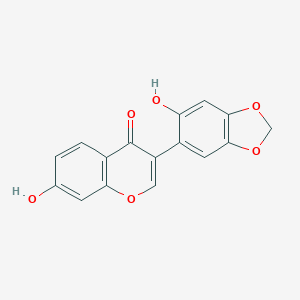

5,7-Dimethoxyflavon: Ein weiteres Flavonoid mit signifikanten biologischen Aktivitäten.

Einzigartigkeit: 7,8-Dimethoxyflavon ist einzigartig aufgrund seiner spezifischen Methoxysubstitutionen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, mehrere molekulare Signalwege zu modulieren, macht es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und medizinische Anwendungen .

Wirkmechanismus

The mechanism of action of 7,8-DIMETHOXYFLAVONE involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It enhances cellular antioxidant defense by activating the Nrf-2/HO-1 pathway.

Neuroprotection: It promotes neuronal survival and growth by activating TrkB signaling, which is crucial for neuroprotection and cognitive function.

Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

7,8-DIHYDROXYFLAVONE: Known for its neuroprotective effects and ability to activate TrkB signaling.

5-HYDROXY-3,7-DIMETHOXYFLAVONE: Exhibits potent inhibitory activity against Ca2±mediated cell-cycle regulation.

5,7-DIMETHOXYFLAVONE: Another flavonoid with significant biological activities.

Uniqueness: 7,8-DIMETHOXYFLAVONE is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular pathways makes it a versatile compound for various scientific and medical applications .

Eigenschaften

IUPAC Name |

7,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRQQECDVUXBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351009 | |

| Record name | 7,8-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-54-1 | |

| Record name | 7,8-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7,8-Dimethoxyflavone exert its anti-inflammatory effects?

A1: While the exact mechanism is still under investigation, research suggests that this compound might exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-8 and IL-1β. One study demonstrated this effect in human monocytic THP-1 cells stimulated with Propionibacterium acnes [].

Q2: Are there other potential mechanisms of action for this compound?

A2: Yes, this compound has shown potential to inhibit phosphodiesterase (PDE) enzymes []. This inhibition could contribute to its tracheal smooth muscle relaxant properties, supporting its traditional use in treating respiratory diseases.

Q3: Does this compound affect the NF-κB pathway?

A3: Research suggests that this compound can significantly inhibit the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages []. This inhibition could contribute to its anti-inflammatory effects by suppressing the production of inflammatory mediators.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H14O4, and its molecular weight is 282.29 g/mol.

Q5: What spectroscopic data is available for characterizing this compound?

A5: Numerous studies utilize various spectroscopic techniques to characterize this compound. These include UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR [, , , , , , , , , , ]. These analyses confirm its structure and purity.

Q6: How do structural modifications of this compound influence its biological activity?

A6: Studies suggest that the position and number of methoxy groups on the flavone backbone can significantly affect the biological activity. For instance, 7-Methoxyflavone exhibited stronger inhibition of PGE2 production and higher membrane permeability compared to this compound []. This highlights the importance of the specific substitution pattern for activity.

Q7: What is known about the stability of this compound?

A7: Limited information is available regarding the stability of this compound under various conditions. Further research is needed to assess its stability profile and develop appropriate formulation strategies to enhance its stability and bioavailability.

Q8: What is known about the pharmacokinetic profile of this compound?

A8: Currently, detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Further investigations are needed to understand its pharmacokinetic behavior in vivo.

Q9: Has this compound demonstrated efficacy in any in vitro or in vivo models?

A9: Yes, this compound has shown promising in vitro activities, particularly in inhibiting P. acnes-induced cytokine production in human cells []. It also demonstrated anti-inflammatory effects in an oxazolone-induced atopic dermatitis-like model in mice [].

Q10: What about the tracheal smooth muscle relaxant properties of this compound?

A10: Studies have shown that this compound, particularly when referred to as gnaphaliin B, exhibits potent relaxant properties on guinea pig tracheal preparations [, ]. This activity supports its traditional use in treating respiratory ailments.

Q11: What analytical methods are used to identify and quantify this compound?

A11: Commonly employed techniques include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.